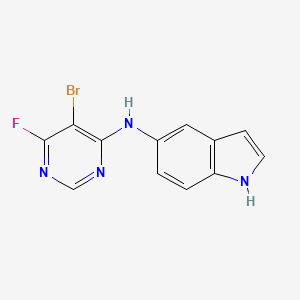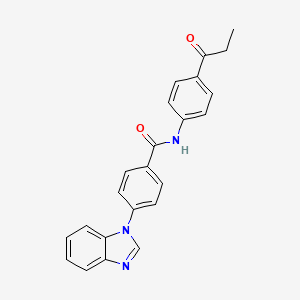![molecular formula C14H13FN6O B7433987 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7433987.png)
2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide, also known as FEPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FEPP is a pyrazole-based compound that has shown promising results in various studies, particularly in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide is not fully understood. However, studies have shown that 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide inhibits the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity by 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide leads to the activation of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide has been shown to exhibit potent anti-cancer activity in various cancer cell lines. In addition, 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells in vivo, making it a promising candidate for cancer therapy. 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide has several advantages for lab experiments. It is a relatively simple and efficient compound to synthesize, and it exhibits potent anti-cancer activity in various cancer cell lines. 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide also has anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases. However, 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide also has some limitations for lab experiments. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood. Further studies are needed to fully elucidate the potential applications of 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide in scientific research.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide. Further studies are needed to fully elucidate the mechanism of action of 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide and its potential applications in cancer therapy. In addition, studies are needed to investigate the toxicity and pharmacokinetics of 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide in vivo. Further studies are also needed to investigate the potential applications of 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide in the treatment of various inflammatory and oxidative stress-related diseases. Overall, 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide is a promising candidate for scientific research, and further studies are needed to fully elucidate its potential applications.
Synthesemethoden
2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-(2-fluoroethyl)pyrazole with 4-(azidomethyl)phenylboronic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide, is obtained after purification by column chromatography.
Eigenschaften
IUPAC Name |
2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6O/c15-6-10-20-13(5-7-16-20)14(22)19-11-1-3-12(4-2-11)21-17-8-9-18-21/h1-5,7-9H,6,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWAEGDGQLJFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NN2CCF)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7433916.png)
![3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide](/img/structure/B7433922.png)

![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide](/img/structure/B7433951.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7433956.png)


![Methyl 2-[3-[(sulfamoylamino)methyl]piperidin-1-yl]-1,3-benzothiazole-5-carboxylate](/img/structure/B7433978.png)
![Ethyl 4-[4-(2-amino-2-oxoethyl)anilino]-2-ethylpyrimidine-5-carboxylate](/img/structure/B7433984.png)

![3-(2,5-dimethylphenyl)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7433996.png)
![Methyl 4-[2,2,2-trifluoro-1-[2-(4-methoxy-2-methylphenyl)acetyl]oxyethyl]benzoate](/img/structure/B7434007.png)